

Application Note: Asymmetric Synthesis of Polyhydroxylated Azepanes

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Compound of Interest

Compound Name: (4S)-N-Cbz-4-hydroxy-azepane

CAS No.: 1292324-55-0

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Scientific Context & Therapeutic Significance

Polyhydroxylated azepanes are a highly specialized class of seven-membered iminosugars. By mimicking the oxocarbenium ion transition state of glycosidic bond cleavage, these conformationally flexible molecules act as potent, competitive inhibitors of glycosidases and glycosyltransferases. This mechanism of action positions them as highly valuable therapeutic candidates for the treatment of lysosomal storage disorders (e.g., Gaucher and Fabry diseases), metabolic syndromes like diabetes, and various viral infections[1].

The core challenge in drug development for this class of molecules is the asymmetric synthesis of the seven-membered ring. Unlike five- or six-membered heterocycles, azepanes suffer from unfavorable transannular interactions and significant entropic penalties during cyclization. Furthermore, the biological target specificity (e.g., inhibiting

-galactosidase versus

-glucosidase) is entirely dictated by the stereochemical configuration of the hydroxyl groups decorating the ring[2]. To achieve absolute stereocontrol, modern synthetic protocols rely on

two advanced methodologies: Ring-Closing Metathesis (RCM) from chiral pool precursors[3], and Osmium-Catalyzed Tethered Aminohydroxylation (TA)[4].

Mechanistic Insights: Causality in Synthetic Strategy

As a self-validating approach to asymmetric synthesis, the chosen methodologies must inherently control both regioselectivity and stereoselectivity while driving the thermodynamics of medium-ring formation.

Strategy A: Ring-Closing Metathesis (RCM) RCM utilizes ruthenium-based alkylidene complexes (such as the Grubbs 1st or 2nd generation catalysts) to stitch together acyclic dienes into a cyclic framework. The causality behind choosing RCM for azepane synthesis lies in its thermodynamic driving force: the irreversible expulsion of ethylene gas[5]. To overcome the entropic penalty of forming a seven-membered ring and to actively suppress competing intermolecular cross-metathesis (which leads to oligomerization), the reaction must be executed under high dilution conditions (

0.01 M). By starting from a chiral pool precursor like D-arabinose, the backbone stereocenters are pre-installed, leaving the RCM to simply close the ring[6].

Strategy B: Osmium-Catalyzed Tethered Aminohydroxylation (TA) Standard Sharpless asymmetric aminohydroxylation often suffers from poor regioselectivity when applied to unfunctionalized olefins. To solve this, the Donohoe tethering approach is employed. The causality here is structural: an

-aryloxycarbamate tether is covalently attached to an allylic alcohol precursor. This tether acts as an intramolecular directing group, forcing the osmium catalyst (

) to coordinate exclusively to one face of the alkene. This forms a cyclic osmate ester intermediate that guarantees syn-addition with absolute regio- and stereocontrol of the newly formed C-N bond[7]. Subsequent intramolecular reductive amination seamlessly closes the azepane ring[8].

Quantitative Data: Structure-Activity Relationships

The orientation of the hydroxyl groups on the azepane ring directly correlates to enzyme affinity. Table 1 summarizes the inhibition profiles of key stereoisomers synthesized via these

asymmetric protocols.

Table 1: Comparative Glycosidase Inhibition Profiles of Selected Polyhydroxylated Azepanes

Compound Configuration	Target Enzyme	Inhibition Metric	Reference
(2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxyazepane	Green coffee bean -galactosidase	$\text{IC}_{50} = 2.2 \text{ M}$	Li et al. (2004)[9]
D-glucosyl-alkylated tetrahydroxyazepane	Bovine liver -galactosidase	Potent Inhibition	Behr et al. (2015)[2]
L-idosyl-alkylated tetrahydroxyazepane	-glucosidase	Potent Inhibition	Behr et al. (2015)[2]
Diastereomeric 2-carboxymethyl tetrahydroxyazepane	-galactosidase	$\text{IC}_{50} = 21 \text{ M}$	Behr et al. (2015)[10]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure stereochemical integrity and reaction completion.

Protocol A: Synthesis of the Azepane Core via RCM

Objective: Construct the unsaturated seven-membered azepane core from an acyclic N-allyl-aminohexenitol precursor.

- Preparation & Degassing: Dissolve the protected

-allyl-aminohexenitol diene (1.0 mmol) in anhydrous, strictly degassed dichloromethane (DCM) to achieve a final high-dilution concentration of 0.005 M (200 mL). Causality:

Degassing removes dissolved oxygen, which rapidly deactivates the ruthenium catalyst. High dilution prevents intermolecular oligomerization.

- **Catalyst Addition:** Under an argon atmosphere, add Grubbs 1st generation catalyst (10-15 mol%) in a single portion.
- **Thermal Cyclization:** Heat the reaction mixture to reflux (40 °C). Monitor the evolution of ethylene gas (bubbling).
- **In-Process Validation (TLC/MS):** After 12 hours, check reaction progress via TLC (hexane/EtOAc). The product should appear as a lower-spot. Confirm the disappearance of the diene mass and the appearance of the cyclized mass (loss of ethylene) via ESI-MS.
- **Quenching & Purification:** Once complete, cool to room temperature and quench the catalyst by adding ethyl vinyl ether (1.0 mL). Stir for 30 minutes. Concentrate the solvent under reduced pressure and purify the crude residue via flash column chromatography to isolate the unsaturated azepane core.
- **Downstream Processing:** Subject the purified core to standard syn-dihydroxylation (/NMO) and global deprotection (e.g., acidic cleavage of acetonides) to yield the final polyhydroxylated azepane[6].

Protocol B: Stereoselective C-N Bond Formation via Tethered Aminohydroxylation

Objective: Install a stereodefined C-N bond on a D-mannose-derived allylic alcohol.

- **Tether Installation:** React the chiral allylic alcohol (1.0 mmol) with 1,1'-carbonyldiimidazole (CDI), followed by hydroxylamine, and finally -chlorobenzoyl chloride to form the requisite -aryloxycarbamate tether[4]. Validation: Confirm tether installation via

H-NMR (appearance of aromatic protons and carbamate NH).

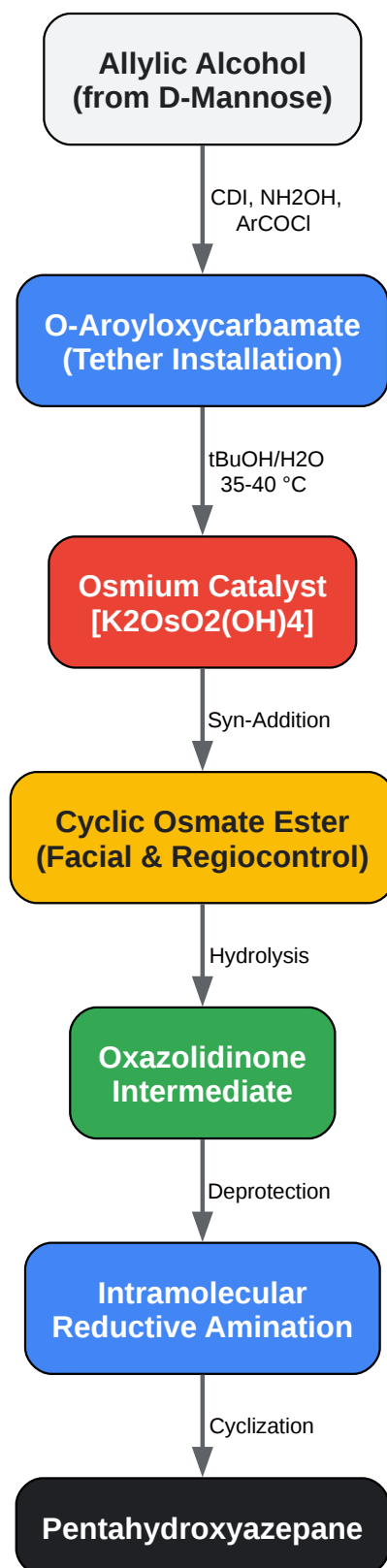
- Catalytic Aminohydroxylation: Dissolve the tethered precursor in a 3:1 mixture of -BuOH/ (0.1 M). Add (3 mol %) as the catalyst.
- Reaction Execution: Stir the mixture at 35–40 °C for 15 hours. Causality: The biphasic solvent system stabilizes the osmate ester intermediate, while the mild heating ensures turnover of the catalytic cycle without degrading the sensitive carbohydrate backbone[4].
- In-Process Validation (NMR): Isolate a small aliquot, perform a mini-workup, and analyze via 2D NOESY NMR. The syn-relationship of the newly installed amino and hydroxyl groups must be confirmed by strong NOE cross-peaks.
- Ring Closure (Reductive Amination): Cleave the resulting oxazolidinone intermediate using mild basic hydrolysis to reveal the free amine and aldehyde (in equilibrium with its hemiacetal). Treat the mixture with a mild reducing agent (e.g.,) at pH 5-6 to trigger intramolecular reductive amination, yielding the pentahydroxylated azepane[7].

Visualizations of Synthetic Pathways



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Synthetic workflow for polyhydroxylated azepanes via Ring-Closing Metathesis (RCM).



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Mechanism of Osmium-Catalyzed Tethered Aminohydroxylation for stereoselective C-N bond formation.

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